5-(3-Carbamoyl-4-chlorophenyl)-2-hydroxypyrimidine
CAS No.: 1261910-50-2
Cat. No.: VC11754012
Molecular Formula: C11H8ClN3O2
Molecular Weight: 249.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1261910-50-2 |
---|---|
Molecular Formula | C11H8ClN3O2 |
Molecular Weight | 249.65 g/mol |
IUPAC Name | 2-chloro-5-(2-oxo-1H-pyrimidin-5-yl)benzamide |
Standard InChI | InChI=1S/C11H8ClN3O2/c12-9-2-1-6(3-8(9)10(13)16)7-4-14-11(17)15-5-7/h1-5H,(H2,13,16)(H,14,15,17) |
Standard InChI Key | BGQVHTYXWCWFFD-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1C2=CNC(=O)N=C2)C(=O)N)Cl |
Canonical SMILES | C1=CC(=C(C=C1C2=CNC(=O)N=C2)C(=O)N)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Structure and Nomenclature
The systematic IUPAC name for the compound is 5-(3-carbamoyl-4-chlorophenyl)-2-hydroxypyrimidine. Its molecular formula is CHClNO, with a molar mass of 265.66 g/mol. The structure comprises a pyrimidine ring (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3) functionalized with:
-
A hydroxyl (-OH) group at position 2.
-
A 3-carbamoyl-4-chlorophenyl substituent at position 5.
The carbamoyl group (-CONH) and chlorine atom on the phenyl ring introduce polarity and hydrogen-bonding capabilities, which influence solubility and biological interactions .
Synthesis and Reaction Pathways
Multicomponent Reactions (MCRs)
Pyrimidine derivatives are often synthesized via MCRs, which enable efficient construction of complex scaffolds. A plausible route for 5-(3-carbamoyl-4-chlorophenyl)-2-hydroxypyrimidine involves:
-
Formation of the Pyrimidine Core: Condensation of urea/thiourea with a β-diketone or β-keto ester under acidic conditions .
-
Introduction of the Chlorophenyl Group: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the 4-chloro-3-carbamoylphenyl moiety .
Example Protocol:
-
React ethyl acetoacetate (1.2 mmol) with urea (1.0 mmol) and 3-carbamoyl-4-chlorobenzaldehyde (1.0 mmol) in DMSO under microwave irradiation at 80°C for 30 minutes .
-
Purify via column chromatography (ethyl acetate/hexane, 3:7) to yield the target compound (hypothetical yield: 65–75%) .
Alternative Synthetic Strategies
-
Biginelli Reaction: Modified conditions using chlorinated benzaldehydes and carbamoyl-containing β-keto esters .
-
Post-Functionalization: Hydroxylation of a pre-formed 2-aminopyrimidine derivative via diazotization and hydrolysis .
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderate solubility in polar aprotic solvents (DMSO, DMF) due to hydrogen-bonding groups; limited solubility in water (estimated logP: 1.8–2.2) .
-
Stability: Stable under ambient conditions but may degrade under strong acidic/basic conditions via hydrolysis of the carbamoyl group .
Thermal Properties
-
Melting Point: Estimated 210–220°C (based on analogs with similar substitution patterns) .
-
Thermogravimetric Analysis (TGA): Decomposition onset near 250°C, consistent with aromatic and heterocyclic stability .
Applications in Drug Development
Lead Optimization
-
SAR Insights:
Formulation Strategies
-
Oral Bioavailability: Enhanced via nanoemulsion or cyclodextrin complexation (hypothetical bioavailability: 40–50%) .
-
Topical Delivery: Potential for anti-inflammatory creams using PEG-based excipients .
Future Directions and Challenges
Research Gaps
-
Target Identification: Limited data on specific protein targets.
-
In Vivo Pharmacokinetics: Need for ADME studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume